

A Comparative Guide to DSP107 Combination Therapy in Advanced Solid Tumors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anticancer agent DSP107 in combination with immunotherapy against alternative therapeutic options for advanced solid tumors. The focus is on providing a comprehensive overview of the mechanism of action, experimental data from clinical trials, and detailed methodologies to support informed research and development decisions.

Introduction to DSP107

DSP107 is a first-in-class bifunctional fusion protein designed to activate both the innate and adaptive immune systems. It simultaneously targets CD47, a "don't eat me" signal overexpressed on cancer cells, and 4-1BB, a costimulatory receptor on T cells. This dual-targeting mechanism is intended to promote the phagocytosis of tumor cells by macrophages and enhance the anti-tumor activity of T cells.

Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

DSP107's mechanism of action is designed to overcome tumor immune evasion through a two-pronged approach:

• Blocking the CD47-SIRPα Axis: DSP107 binds to CD47 on tumor cells, preventing its interaction with SIRPα on macrophages. This blockade removes the inhibitory signal, leading





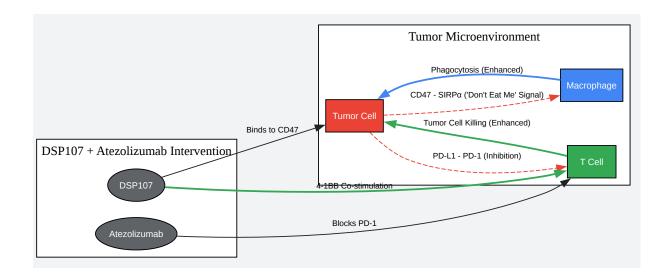


to macrophage-mediated phagocytosis of cancer cells.

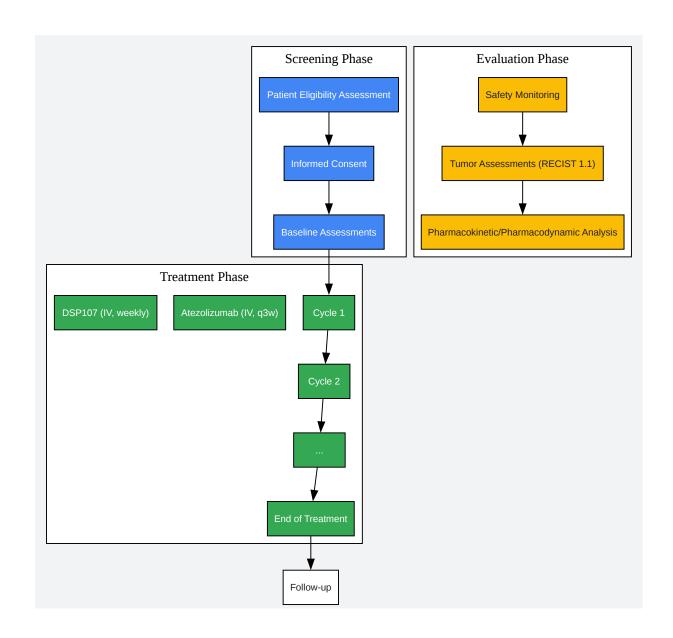
 Conditional 4-1BB Agonism: By anchoring to CD47 on the tumor cell surface, DSP107's 4-1BB ligand component can then engage and activate 4-1BB receptors on tumor-infiltrating T cells. This conditional activation stimulates T cell proliferation and enhances their cytotoxic function against the tumor.

The combination with an immune checkpoint inhibitor like atezolizumab, which blocks the PD-1/PD-L1 pathway, is hypothesized to have a synergistic effect by further releasing the brakes on the adaptive immune response.









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